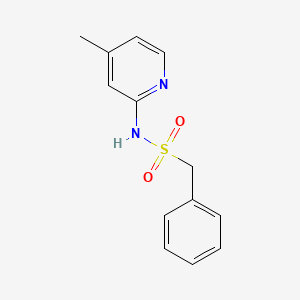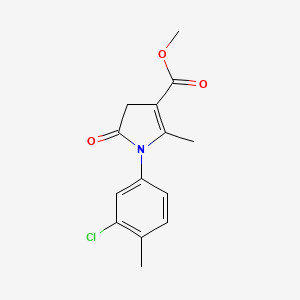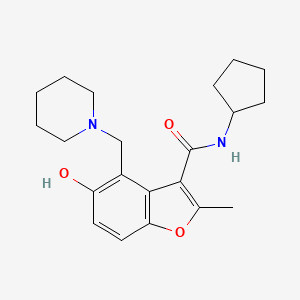
N-(4-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphenidate is a synthetic compound that was first synthesized in 1944 by Leandro Panizzon. Since then, it has become one of the most commonly prescribed medications for ADHD, with over 3.5 million prescriptions written in the United States alone in 2019. Methylphenidate is classified as a Schedule II controlled substance due to its potential for abuse and dependence.
Mecanismo De Acción
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the availability of these neurotransmitters. This increase in neurotransmitter availability is believed to improve attention and reduce hyperactivity and impulsivity in individuals with ADHD. The exact mechanism of action of Methylphenidate is not fully understood, but it is believed to involve multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems in individuals with preexisting conditions. It also increases the release of glucose from the liver, which can lead to hyperglycemia in individuals with diabetes. Methylphenidate can also cause a number of side effects, such as insomnia, anxiety, and appetite suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenidate has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the neurobiology of ADHD and other conditions. However, Methylphenidate also has several limitations. It can be difficult to control for individual differences in response to the drug, and its effects can be confounded by factors such as stress and sleep deprivation.
Direcciones Futuras
There are several future directions for research on Methylphenidate. One area of interest is the development of new formulations that can provide sustained release of the drug over a longer period of time. Another area of interest is the development of new drugs that target different neurotransmitter systems in the brain. Finally, there is a need for more research on the long-term effects of Methylphenidate use, particularly in children and adolescents.
In conclusion, Methylphenidate is a central nervous system stimulant that is commonly used to treat ADHD and narcolepsy. It has a well-established mechanism of action and has been extensively studied for its therapeutic effects. However, Methylphenidate also has several limitations and potential side effects that must be taken into account. Further research is needed to fully understand the effects of Methylphenidate and to develop new treatments for ADHD and other conditions.
Métodos De Síntesis
Methylphenidate is synthesized from two primary starting materials: phenylacetone and pyridine. The synthesis involves several steps, including the formation of an imine intermediate, reduction of the imine to form an amine, and sulfonation of the amine to form the final product. The synthesis of Methylphenidate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Methylphenidate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It is believed to work by increasing the availability of dopamine and norepinephrine in the brain, which are neurotransmitters that play a critical role in attention and arousal. Methylphenidate has also been studied for its potential use in the treatment of other conditions, such as depression and cognitive impairment.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-7-8-14-13(9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXPXBDWQXIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]nicotinic acid](/img/structure/B5670533.png)
![2-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5670535.png)
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5670551.png)
![5-[(4,6-dimethyl-2-pyridinyl)amino]-5-oxopentanoic acid](/img/structure/B5670572.png)


![3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid](/img/structure/B5670600.png)
![2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5670615.png)
![4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B5670622.png)
![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5670627.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5670634.png)

![1-methyl-4-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670652.png)